molecular formula C7H14N2 B3255370 1,7-Diazaspiro[3.5]nonane CAS No. 25408-26-8

1,7-Diazaspiro[3.5]nonane

Cat. No.: B3255370
CAS No.: 25408-26-8
M. Wt: 126.2 g/mol
InChI Key: NHJZLTUVYSLGRQ-UHFFFAOYSA-N
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Description

1,7-Diazaspiro[35]nonane is a spirocyclic compound characterized by a unique structure where two nitrogen atoms are incorporated into a nonane ring system

Scientific Research Applications

1,7-Diazaspiro[3.5]nonane has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,7-Diazaspiro[3.5]nonane can be synthesized through several methods. One common approach involves the reaction of n-tert-butoxycarbonyl-4-piperidone with ethyl malonate and ammonium acetate . This method is advantageous due to its high yield and relatively simple reaction conditions.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves scalable processes that ensure high purity and yield. The use of continuous flow reactors and optimized reaction conditions can significantly enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,7-Diazaspiro[3.5]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms in the ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields amines.

Mechanism of Action

The mechanism by which 1,7-Diazaspiro[3.5]nonane exerts its effects is primarily through its interaction with sigma receptors. Sigma receptors are involved in several biological and pathological processes, including neuroprotection and neuroinflammation . The compound can act as either an agonist or antagonist, influencing the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

1,7-Diazaspiro[3.5]nonane can be compared with other spirocyclic compounds such as:

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1,7-diazaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-4-8-5-2-7(1)3-6-9-7/h8-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJZLTUVYSLGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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